molecular formula C13H8O5 B1671440 Gentisein CAS No. 529-49-7

Gentisein

Cat. No. B1671440
CAS RN: 529-49-7
M. Wt: 244.2 g/mol
InChI Key: JJUNZBRHHGLJQW-UHFFFAOYSA-N
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Description

Genistein is one of the numerous recognized isoflavones that may be found in a variety of soybeans and soy products . The chemical name for genistein is 4′, 5, 7-trihydroxyisoflavone . It has been widely investigated for its anticancer properties .


Synthesis Analysis

Genistein can be biologically synthesized from either p-coumaric acid or naringenin using Escherichia coli as a biotransformation host . Four genes, Os4CL, PeCHS, RcIFS, and OsCPR, were used for genistein production .


Molecular Structure Analysis

Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family . As an isoflavone, mammalian genistein exerts estrogen-like functions .


Chemical Reactions Analysis

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth . It has been widely investigated for its anticancer properties .


Physical And Chemical Properties Analysis

Genistein is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .

Scientific Research Applications

Anticancer Properties

Genistein has been recognized for its potential beneficial effects on various cancers through mechanisms such as apoptotic induction, cell cycle arrest, and anti-inflammatory effects. It demonstrates molecular interactions with cellular targets across diverse cancer models, suggesting its utility in designing novel therapeutic strategies against cancer (Tuli et al., 2019).

Pharmacological Activities

Beyond its anticancer properties, Genistein exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antiviral activities. It also affects angiogenesis, estrogen activity, and has implications for diabetes and lipid metabolism. These activities support its potential in protecting against cardiovascular diseases and reducing the incidence of certain cancers, particularly breast cancer (Sharifi‐Rad et al., 2021).

Antioxidant and Antibrowning Effects

As a potent antioxidant and antibrowning agent, Genistein offers preventative and therapeutic effects for conditions such as postmenopausal syndrome, osteoporosis, and cardiovascular diseases. It has shown to inhibit cancer-related enzymes and protect against cutaneous aging induced by ultraviolet light (Mazumder & Hongsprabhas, 2016).

Role in Metabolic Diseases

Genistein's modulation of metabolic pathways and hormone receptors positions it as a crucial agent in preventing and treating disorders like obesity, osteoporosis, and metabolic syndromes. It inhibits inflammation and promotes apoptosis, which are essential for its effects on carcinogenesis and cancer propagation (Mukund et al., 2017).

Neuroprotective Effects

Genistein's ability to enhance cognitive performance and ameliorate memory impairment through the reduction of oxidative stress and attenuation of neuroinflammation highlights its potential as a natural lead for novel neuroprotective drug development (Fuloria et al., 2022).

Biotechnological Applications

Innovative approaches to enhancing the therapeutic efficacy of Genistein include the fabrication of genistein-loaded biodegradable nanoparticles, which have shown to improve its anticancer effects both in vitro and in vivo, particularly in treating cervical cancer (Zhang et al., 2015).

Hypotensive Effects

Genistein has been explored for its vasodilating, anti-thrombotic, and anti-atherosclerotic properties, suggesting its potential as an anti-hypertensive agent. This includes its mechanisms of action that contribute to the prevention and treatment of hypertension, making it a candidate for therapies targeting elevated blood pressure (Sureda et al., 2017).

Safety And Hazards

Pure genistein administration to postmenopausal women aged 46–68 years revealed low toxicity at dosages of 16 mg genistein/kg body weight . On fertility and fetus development, the effects of genistein have received high attention .

properties

IUPAC Name

1,3,7-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNZBRHHGLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200944
Record name Gentisein
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gentisein

CAS RN

529-49-7
Record name 1,3,7-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentisein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHONE DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gentisein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRIHYDROXYXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

321 - 323 °C
Record name Gentisein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029463
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
J Shinoda - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… showed that gentisein on methylation yields gentisin and that gentisin yields only a monomethyl ether. This excludes the possibility that gentisin is 3 : 7-dihydroxy-1-methoxyxanthone …
Number of citations: 3 pubs.rsc.org
D Zheleva‐Dimitrova, R Gevrenova… - … Journal of Plant …, 2007 - Wiley Online Library
… and the xanthone derivative gentisein have been determined in … recovery of analytes (from 90.70% for gentisein to 103.81% for … , acetylannulatophenonoside and gentisein, respectively. …
N Anand, K Venkataraman - Proceedings of the Indian Academy of …, 1947 - Springer
… two monomethyl ethers of gentisein was identical with gentisin, … but they found that the product consisted of a mixture of gentisein… from gentisein by methylation could not be excluded. …
Number of citations: 4 link.springer.com
O Prakash, R Singh, S Kumar, S Srivastava… - J Ayurvedic Herb …, 2017 - innerpath.com.au
Gentiana lutea Lin. commonly known as yellow gentian, bitter root and bitterwort belonging to family Gentianaceae is a common traditional medicine freely available in hilly areas in …
Number of citations: 28 www.innerpath.com.au
G Venkat Rao, TR Seshadri - Proceedings of the Indian Academy of …, 1953 - Springer
… 5 He obtained gentisin itself by the partial methylation of gentisein 6 (yield not stated). … gentisein. However, the point was unequivocaUy established by Shinoda's synthesis of gentisein 7…
Number of citations: 6 link.springer.com
AG Perkin - Journal of the Chemical Society, Transactions, 1898 - pubs.rsc.org
… a monomethyl ether of gentisein, C,,H80,. As the latter when decomposed with alkali yields phloroglucinol and quinolcarboxylic acid, they assigned to it the constitution of a …
Number of citations: 8 pubs.rsc.org
S Biljali, P Nedialkov, D Zheleva-Dimitrova… - Biotechnology & …, 2013 - Taylor & Francis
… benzophenones and a xanthone – gentisein, isolated from the … -dependent cytotoxicity, whereby gentisein proved to exert the … investigated benzophenones and gentisein increased the …
Number of citations: 5 www.tandfonline.com
JE Atkinson, P Gupta, JR Lewis - Chemical Communications (London), 1968 - pubs.rsc.org
… gentisein and a gentisinisogentisin mixture, were combined and demethylated to give gentisein only. Fusion of gentisein with sodium hydroxide-potassium hydroxide6 and isolation of …
Number of citations: 20 pubs.rsc.org
P Gupta, JR Lewis - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Biogenetic studies indicate that gentisein and related xanthones are derived from a combination of both acetate and shikimate precursors, with the involvement of 2,3′,4,6-…
Number of citations: 30 pubs.rsc.org
V Tzankova, P Nedialkov, GKN Danchev - 2010 - researchgate.net
… Hyperatomarin, annulatophenone and gentisein are constituents of Hypericum annulatum … Gentisein showed the most potent serotonin uptake inhibition with an IC50 value of 4.7 µM. …
Number of citations: 1 www.researchgate.net

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